Methyl Substitution Elevates Computed Lipophilicity by ~0.4 logP Units vs. Unsubstituted 2-(Pyrrolidin-3-yl)pyridine
The 3-methyl substituent on the pyridine ring of the target compound (free base) produces a computed XLogP3-AA value of 1.0, compared with 0.6 for the unsubstituted analog 2-(pyrrolidin-3-yl)pyridine, a net ΔlogP of +0.4 [1][2]. Both compounds share identical hydrogen-bond donor/acceptor counts (1 donor, 2 acceptors) and topological polar surface area (24.9 Ų), isolating the lipophilicity shift to the methyl group. In fragment-based and lead-optimization programs, a ΔlogP of 0.4 is sufficient to meaningfully alter logD₇.₄, plasma protein binding, and CNS penetration potential, making these two building blocks non-interchangeable despite their structural similarity.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | 2-(Pyrrolidin-3-yl)pyridine: XLogP3-AA = 0.6 |
| Quantified Difference | ΔXLogP3-AA = +0.4 |
| Conditions | PubChem-computed XLogP3 3.0 algorithm; both free base forms compared |
Why This Matters
A 0.4 logP shift directly affects compound partitioning behavior, impacting assay solubility, non-specific binding, and pharmacokinetic readouts in early discovery.
- [1] PubChem CID 82652309. 3-Methyl-2-(pyrrolidin-3-yl)pyridine. XLogP3-AA: 1.0. https://pubchem.ncbi.nlm.nih.gov/compound/82652309 View Source
- [2] PubChem CID 5013938. 2-(Pyrrolidin-3-yl)pyridine. XLogP3-AA: 0.6. https://pubchem.ncbi.nlm.nih.gov/compound/5013938 View Source
